Cryptophycin 3 -

Cryptophycin 3

Catalog Number: EVT-1580754
CAS Number:
Molecular Formula: C35H43ClN2O7
Molecular Weight: 639.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cryptophycin 3 is a natural product found in Nostoc with data available.
Overview

Cryptophycin 3 is a member of the cryptophycin family, which consists of bioactive compounds derived from the cyanobacterium Nostoc sp. These compounds are known for their potent cytotoxic properties, particularly against cancer cells. Cryptophycin 3 is characterized by its complex structure and significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Source

Cryptophycin 3 was originally isolated from the marine cyanobacterium Nostoc sp., which produces various cryptophycins as secondary metabolites. These compounds exhibit unique structural features that contribute to their biological activity, specifically their ability to inhibit cell division by targeting the microtubule dynamics in eukaryotic cells.

Classification

Cryptophycin 3 belongs to a broader class of compounds known as dioxadiazacyclohexadecenetetrone cytotoxins. This classification highlights its chemical structure, which includes a dioxadiazacyclohexadecenetetrone core, and its mechanism of action involving tubulin depolymerization.

Synthesis Analysis

Methods

The synthesis of Cryptophycin 3 has been approached through various methodologies, including total synthesis and chemoenzymatic techniques. Notable methods include:

  1. Total Synthesis: The total synthesis of Cryptophycin 3 has been achieved using asymmetric crotylboration protocols and other synthetic strategies that allow for the construction of its complex molecular framework .
  2. Chemoenzymatic Synthesis: This method utilizes enzymes such as cryptophycin thioesterase and cryptophycin epoxidase to facilitate macrocyclization and epoxidation reactions, leading to the formation of Cryptophycin 3 with high regio- and stereoselectivity .

Technical Details

The total synthesis often involves multiple steps, including the formation of key intermediates through reactions like ring-closing metathesis and cross-coupling reactions. For example, recent studies have demonstrated the use of palladium-catalyzed cross-coupling reactions to create various analogs of Cryptophycin 3 with modified side chains .

Molecular Structure Analysis

Structure

Cryptophycin 3 has a complex molecular structure characterized by multiple rings and functional groups. Its structural formula includes a dioxadiazacyclohexadecenetetrone core, which is essential for its biological activity.

Data

The molecular formula for Cryptophycin 3 is C22H30N2O4C_{22}H_{30}N_{2}O_{4}, with a molecular weight of approximately 378.49 g/mol. The compound's structural features contribute to its ability to interact with biological targets effectively.

Chemical Reactions Analysis

Reactions

Cryptophycin 3 participates in several chemical reactions that are crucial for its synthesis and biological activity:

  1. Macrocyclization: This reaction involves the formation of cyclic structures from linear precursors, facilitated by enzymatic catalysis.
  2. Epoxidation: The introduction of an epoxide group into the structure enhances the compound's reactivity and biological potency .

Technical Details

The reactions involved in synthesizing Cryptophycin 3 often require specific conditions such as controlled temperatures and pH levels to ensure high yields and purity. Techniques such as high-performance liquid chromatography are employed for purification and analysis.

Mechanism of Action

Process

Cryptophycin 3 exerts its cytotoxic effects primarily through the disruption of microtubule dynamics. It binds to tubulin, preventing polymerization into microtubules, which is essential for cell division. This mechanism leads to cell cycle arrest and ultimately apoptosis in cancer cells.

Data

Studies have shown that Cryptophycin 3 is effective against various cancer cell lines, demonstrating IC50 values in the nanomolar range, indicating high potency . Its ability to induce tubulin depolymerization makes it a valuable candidate for further development as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

Cryptophycin 3 typically appears as a colorless solid or crystalline substance. It has a relatively high melting point due to its complex structure.

Chemical Properties

  • Solubility: Cryptophycin 3 is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is sensitive to light and moisture, requiring careful handling during storage and experimentation.

Relevant data indicate that Cryptophycin 3 maintains stability under certain pH conditions but may degrade under extreme pH levels or prolonged exposure to light .

Applications

Scientific Uses

Cryptophycin 3 has significant potential in scientific research, particularly in cancer therapy:

  • Anticancer Research: Due to its potent cytotoxic effects on cancer cells, it serves as a lead compound for developing new chemotherapeutic agents.
  • Biological Studies: Its mechanism of action provides insights into microtubule dynamics and cell division processes, making it valuable for studies in cellular biology.
Biosynthetic Origins and Cyanobacterial Ecology of Cryptophycin 3

Cyanobacterial Symbiosis in Cryptophycin 3 Production

Cryptophycin 3 originates from filamentous cyanobacteria within the genus Nostoc, primarily Nostoc sp. ATCC 53789 and the closely related GSV 224 strain [2] [9]. These microorganisms thrive in symbiotic associations with lichens, sponges, or plants, where cryptophycin production is hypothesized to function as a chemical defense mechanism against microbial competitors or grazing predators [4] [9]. Ecological studies indicate that cryptophycin titers fluctuate significantly during the cyanobacterial life cycle, with intracellular concentrations peaking during early growth phases (≤day 10) before declining sharply in stationary phase. For instance, GSV 224 produces up to 3.04 mg/L cryptophycin by day 10 under optimal conditions, contrasting with ≤0.4 mg/L after day 15 [9]. Notably, <1 mg/L is released extracellularly, suggesting intracellular storage or rapid degradation in aquatic environments.

Table 1: Cryptophycin Yield Optimization in Nostoc Strains

ParameterATCC 53789GSV 224Optimal Condition
Max Yield (mg/L)1.303.04Day 10 harvest
Light PreferenceMedium (80–120 μmol m⁻²s⁻¹)IdenticalOrange-red wavelength
Media EfficacyNormal BG-11 > Modified BG-11Normal BG-11 > A3M7Normal BG-11 pH 7.1

Comparative Analysis of Nostoc spp. Biosynthetic Gene Clusters

The 57.3 kb cryptophycin biosynthetic gene cluster (BGC) in Nostoc ATCC 53789 comprises 8 genes (crpA–H) distributed across a circular chromosome and 12 plasmids [2] [5]. Crucially, the crpE gene encoding the P450 epoxidase resides on the main chromosome, while the NRPS module crpD (housing the ketoreductase domain) is plasmid-localized (pNsp_c) [2] [7]. Genomic comparisons reveal that:

  • The hybrid PKS/NRPS architecture is conserved in cryptophycin-producing strains, but plasmid content and regulatory elements differ [5].
  • crpE epoxidase exhibits substrate promiscuity, enabling epoxidation of cryptophycin-4 to cryptophycin-3 (epoxy-cryptophycin) [7].
  • AntiSMASH analysis identifies 22 secondary metabolite BGCs, suggesting metabolic competition for precursors [2].

Table 2: Core Genes in Cryptophycin Biosynthesis

GeneProductFunctionDomain Organization
crpAPolyketide synthaseUnit A (phenyloctenoate) assemblyLigase-ACP-AT-KS-DH-KR-MT-ACP
crpBPolyketide synthaseUnit A elongation & reductionAT-KS-AT-KR-DH-ACP
crpCNRPSUnit B (chloro-O-methyl-D-tyrosine)C-A-E-MT-T
crpDHybrid NRPSUnits C (methyl-β-alanine) & D (leucic)C-A-T-C-A-KR-T
crpECytochrome P450 oxidaseβ-Epoxidation of Unit AHeme-binding monooxygenase

Role of Hybrid PKS/NRPS Systems in Depsipeptide Assembly

Cryptophycin 3 is assembled via a bidirectional hybrid PKS/NRPS pathway:

  • Unit A (Polyketide origin): Initiated by CrpA’s loading module activating an unknown starter unit, extended by malonyl-CoA, and processed via ketoreduction (KR) and dehydration (DH) to form the styryl moiety [5] [6].
  • Unit B (NRPS origin): CrpC adenylates tyrosine, chlorinates it via CrpH, methylates it, and epimerizes to D-configuration before condensation with Unit A [5].
  • Units C/D (Hybrid processing): CrpD’s bimodular NRPS incorporates methyl-β-alanine (Unit C) via decarboxylation of aspartate (CrpG), then loads 2-ketoisocaproate (Unit D precursor). The embedded ketoreductase (KR) domain stereoselectively reduces it to L-2-hydroxyisocaproate before ester bond formation [3].
  • Macrocyclization & Epoxidation: CrpD’s thioesterase (TE) domain releases the linear chain via macrolactonization. CrpE subsequently catalyzes regio- and stereospecific epoxidation at C2′–C3′ of Unit A, yielding cryptophycin 3 [6] [7].

The KR domain in CrpD exhibits unique flexibility, accepting both 2-keto and 2-hydroxy acids (e.g., 2-ketovalerate, 2-keto-γ-(methylthio)butyrate) with >50% efficiency relative to natural substrates [3]. This promiscuity enables chemoenzymatic generation of non-natural cryptophycin analogs through synthetic precursor feeding.

Properties

Product Name

Cryptophycin 3

IUPAC Name

(3S,6R,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E,2R)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

Molecular Formula

C35H43ClN2O7

Molecular Weight

639.2 g/mol

InChI

InChI=1S/C35H43ClN2O7/c1-22(2)18-31-35(42)44-29(23(3)14-15-25-10-7-6-8-11-25)12-9-13-32(39)38-28(33(40)37-21-24(4)34(41)45-31)20-26-16-17-30(43-5)27(36)19-26/h6-11,13-17,19,22-24,28-29,31H,12,18,20-21H2,1-5H3,(H,37,40)(H,38,39)/b13-9+,15-14+/t23-,24-,28-,29+,31+/m1/s1

InChI Key

QLGFKEFRTAOKJU-XVUNPSCXSA-N

Synonyms

cryptophycin 3

Canonical SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)OC)Cl

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